molecular formula C18H16ClNO B1613857 (3-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-03-9

(3-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1613857
CAS No.: 898764-03-9
M. Wt: 297.8 g/mol
InChI Key: LOVNXPOTAFTIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a chemical compound. Unfortunately, there is not much specific information available about this compound .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They have been studied extensively and a variety of synthesis methods and synthetic analogues have been reported .

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Applications

  • A study on molecular structure, spectroscopic analysis, quantum chemical, and antimicrobial activity of a pyrazoline derivative showed significant antibacterial and antifungal effects, demonstrating the potential of such compounds in antimicrobial research (Sivakumar et al., 2021).
  • Microwave-assisted synthesis of novel pyrazoline derivatives highlighted their potent anti-inflammatory and antibacterial activities, suggesting these compounds' relevance in developing new therapeutic agents (Ravula et al., 2016).

Anticancer Applications

  • Research into new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents found that these compounds showed high potency against cancer cell lines, indicating the potential use of related compounds in cancer therapy (Katariya et al., 2021).
  • A study on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone showed it inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia cells, underscoring the therapeutic potential of similar compounds in cancer treatment (Magalhães et al., 2013).

Synthetic Chemistry Applications

  • The development of a precipitation-resistant solution formulation for a poorly water-soluble compound intended for arrhythmia treatment highlights the importance of formulation science in drug development, relevant for enhancing the bioavailability of compounds including (3-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (Burton et al., 2012).

Mechanism of Action

Target of Action

The compound, also known as “3-chloro-4’-(3-pyrrolinomethyl) benzophenone”, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives, which this compound is a part of, are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects

Properties

IUPAC Name

(3-chlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVNXPOTAFTIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643027
Record name (3-Chlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-03-9
Record name Methanone, (3-chlorophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Reactant of Route 4
Reactant of Route 4
(3-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Reactant of Route 5
Reactant of Route 5
(3-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Reactant of Route 6
Reactant of Route 6
(3-Chlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.